Palmitoyl myristyl serinate belongs to the class of fatty acid derivatives, specifically categorized as an ester. Its synthesis involves natural fatty acids and amino acids, making it a semi-synthetic ingredient in cosmetic chemistry. The primary sources for its components include:
The synthesis of palmitoyl myristyl serinate can be broken down into two main steps:
The reaction conditions (temperature, pressure, and time) can significantly influence the yield and purity of palmitoyl myristyl serinate. Typically, reactions are conducted under controlled temperatures ranging from 60°C to 120°C for several hours to ensure complete conversion .
Palmitoyl myristyl serinate consists of a long hydrophobic carbon chain due to the presence of palmitic and myristyl components, along with a hydrophilic serine moiety. The molecular structure can be represented as follows:
This structure contributes to its properties as an emulsifier and skin-conditioning agent.
The structural representation indicates that palmitoyl myristyl serinate has a hydrophilic head (serine) and a hydrophobic tail (palmitic and myristyl), making it amphiphilic. This characteristic is crucial for its function in cosmetic formulations .
Palmitoyl myristyl serinate can participate in various chemical reactions typical for esters, including:
These reactions are significant for understanding its stability and reactivity in formulations .
The stability of palmitoyl myristyl serinate in formulations depends on factors such as pH, temperature, and the presence of other reactive ingredients. Its hydrolysis rate can vary based on these conditions, impacting its efficacy in skin applications.
Palmitoyl myristyl serinate acts primarily as an emollient and surfactant in cosmetic products. Its mechanism involves:
Relevant analyses suggest that palmitoyl myristyl serinate has low toxicity profiles, making it suitable for sensitive skin applications .
Palmitoyl myristyl serinate is primarily used in:
Research continues into its efficacy as a carrier for active ingredients in topical formulations aimed at improving skin health .
Palmitoyl Myristyl Serinate (PMS) is a synthetically engineered ceramide analog with the chemical name N-(1-oxohexadecyl)-L-serine tetradecyl ester and the molecular formula C₃₃H₆₅NO₄ [1]. Structurally, PMS consists of three key moieties:
This configuration yields an absolute stereochemistry with one defined stereocenter and a molecular weight of 539.8735 g/mol [1]. The compound is classified as a synthetic pseudo-ceramide due to its structural mimicry of endogenous ceramides while exhibiting enhanced chemical stability. Its INCI designation as "Palmitoyl Myristyl Serinate" reflects the esterification reaction between palmitic acid and myristyl alcohol with the serine linker [3] [9]. The SMILES notation (CCCCCCCCCCCCCCCC(=O)NC@@HC(=O)OCCCCCCCCCCCCCC) explicitly confirms the absolute configuration of the L-serine core and the positioning of the fatty acid chains [1].
Table 1: Fundamental Chemical Identifiers of Palmitoyl Myristyl Serinate
Property | Value | Source |
---|---|---|
CAS Registry Number | 156042-32-9 | [1] [5] |
Molecular Formula | C₃₃H₆₅NO₄ | [1] |
Molecular Weight | 539.8735 g/mol | [1] |
Stereochemistry | Absolute (L-configuration) | [1] |
Defined Stereocenters | 1 | [1] |
INCI Nomenclature | Palmitoyl Myristyl Serinate | [3] [9] |
EPA CompTox DTXSID | DTXSID00166034 | [5] |
The development of Palmitoyl Myristyl Serinate emerged from two converging research trajectories: ceramide biochemistry and cosmetic stabilization technology. Initial studies in the 1980s established that epidermal barrier dysfunction correlated with ceramide deficiency in conditions like atopic dermatitis [8]. However, natural ceramides proved chemically unstable for cosmetic formulations due to oxidation susceptibility and hydrolysis. This limitation drove synthetic efforts to create metabolically stable analogs that could mimic ceramide function [9].
PMS was patented as part of a broader class of N-acyl amino acid esters designed for enhanced formulation stability. Its commercialization accelerated after the 2006 discovery that filaggrin mutations were a primary genetic defect in atopic dermatitis, highlighting the critical role of ceramide deficiency in barrier pathology [8]. By 2010, PMS was incorporated into specialized moisturizers under the trade name Ceramide A2™PH (Sederma/Croda), marketed for hair and skin barrier repair [9]. This represented a shift from natural ceramide extracts to synthetically engineered pseudo-ceramides with tailored chain lengths.
The compound's adoption in dermatological research expanded following mechanistic studies on the endocannabinoid system in skin. Research revealed that structural analogs like N-palmitoyl serinol could stimulate ceramide synthesis via cannabinoid receptors, providing a biochemical rationale for PMS-mediated barrier enhancement [2]. This positioned PMS within the "barrier repair" therapeutic category – a paradigm shifting focus from symptom suppression to epidermal lipid restoration.
PMS functions as a biomimetic lipid that integrates into the stratum corneum architecture, compensating for ceramide deficiencies in compromised skin. Its mechanism encompasses three interconnected pathways:
Direct Structural Incorporation: The C16 and C14 hydrocarbon chains of PMS align with neighboring ceramides in the lamellar bilayer, enhancing the lipid matrix density and reducing transepidermal water loss (TEWL) [3] [9]. In vitro models demonstrate PMS integration into hexagonal chain packing domains critical for barrier impermeability [8].
Ceramide Synthesis Modulation: PMS analogs activate cannabinoid receptor CB1 on keratinocytes, triggering ceramide production through both de novo synthesis and sphingomyelin hydrolysis pathways [2]. Crucially, PMS selectively upregulates long-chain ceramides (C22-C24) via ceramide synthase (CerS) 2 and CerS3 induction – the species most deficient in atopic dermatitis and essential for barrier integrity [2].
Antimicrobial Barrier Enhancement: By restoring ceramide levels, PMS indirectly supports the function of cationic intrinsically disordered antimicrobial peptides (CIDAMPs) derived from the cornified envelope. These peptides maintain microbial diversity and inhibit Staphylococcus aureus colonization – a key pathogen in inflammatory skin conditions [8].
Table 2: Ceramide Types Influenced by PMS in Epidermal Barrier Function
Ceramide Type | Primary Chain Length | Barrier Function | PMS Modulation |
---|---|---|---|
Ceramide 1 | C30-C36 | Lamellar organization | Indirect stabilization |
Ceramide 2 | C16-C24 | Corneocyte cohesion | Direct replacement as analog |
Ceramide 3 | C24-C26 | Water retention, antimicrobial peptides | Upregulation via CerS2/CerS3 induction |
Ceramide 4 | C24 | Structural integrity | Upregulation via CerS2 induction |
Ceramide 5 | C16 | Minor component | Minimal effect |
In commercial dermatology, PMS is formulated in barrier-restorative moisturizers such as Venus Skin™'s Restorative Hydration PM, where it is labeled as Ceramide A2™ [4]. Its inclusion alongside complementary barrier lipids (cholesterol, phytosphingosine) creates a "lipid triad" that mimics the natural epidermal ratio [4] [9]. PMS-containing products demonstrate efficacy in:
Notably, PMS exhibits synergy with humectants (e.g., Tremella fuciformis extract) in moisturizing systems – the restored lipid barrier prevents water evaporation while humectants draw moisture into the stratum corneum [4]. This dual action addresses both the lipid deficiency and water retention defects characteristic of inflammatory skin diseases. Research continues to explore PMS interactions with the aryl hydrocarbon receptor pathway – a emerging target in epidermal differentiation and barrier gene regulation [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7